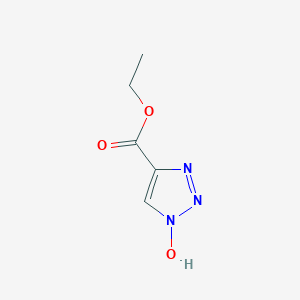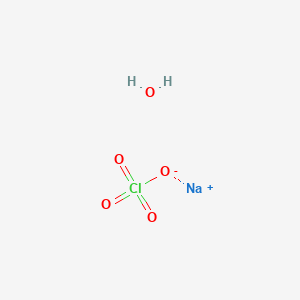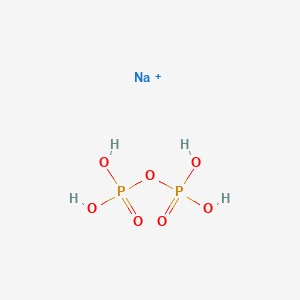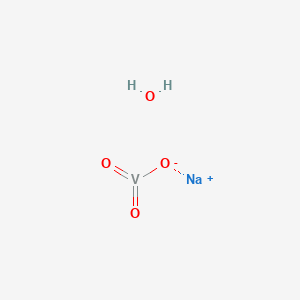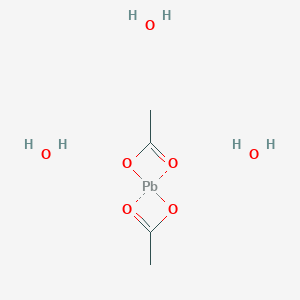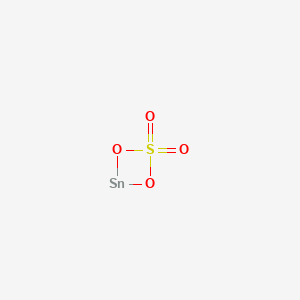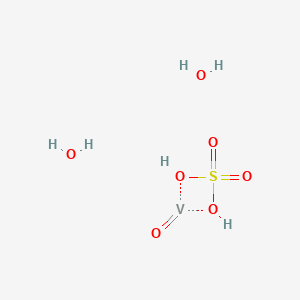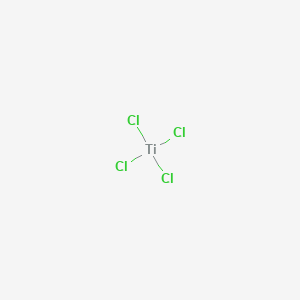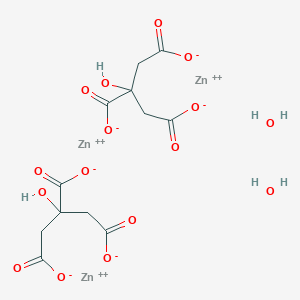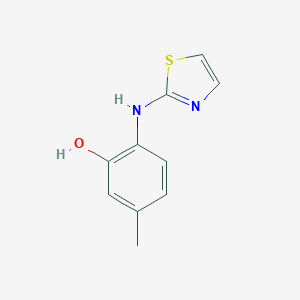
Icoduline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Icoduline is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. It is a member of the class of compounds known as benzamides and has been shown to have a variety of biochemical and physiological effects. In
Applications De Recherche Scientifique
Icoduline has been studied for its potential therapeutic properties in a variety of research applications. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of icoduline is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been shown to activate certain transcription factors, such as nuclear factor erythroid 2-related factor 2 (Nrf2), which is involved in the antioxidant response.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. It has also been shown to increase the expression of certain genes involved in the antioxidant response. Additionally, it has been shown to improve cognitive function and reduce the risk of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using icoduline in lab experiments is that it has been shown to have low toxicity and high bioavailability. This makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Orientations Futures
There are many potential future directions for research on icoduline. One area of interest is the development of this compound-based therapies for the treatment of inflammatory and neurodegenerative diseases. Another area of interest is the study of this compound's effects on the gut microbiome, which has been shown to play a role in a variety of physiological processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other compounds.
Méthodes De Synthèse
Icoduline is synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-chloro-4-nitroaniline with sodium hydroxide to form 2-nitro-4-aminophenol. This compound is then reacted with phthalic anhydride to form 2-(2-nitro-4-aminophenyl)isoindoline-1,3-dione. The final step involves the reduction of this compound using hydrogen gas and a palladium catalyst to form this compound.
Propriétés
Numéro CAS |
138511-81-6 |
|---|---|
Formule moléculaire |
C10H10N2OS |
Poids moléculaire |
206.27 g/mol |
Nom IUPAC |
5-methyl-2-(1,3-thiazol-2-ylamino)phenol |
InChI |
InChI=1S/C10H10N2OS/c1-7-2-3-8(9(13)6-7)12-10-11-4-5-14-10/h2-6,13H,1H3,(H,11,12) |
Clé InChI |
UTHOTQDPKFKRKG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC2=NC=CS2)O |
SMILES canonique |
CC1=CC(=C(C=C1)NC2=NC=CS2)O |
Autres numéros CAS |
138511-81-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



